

Spectral Analysis of 2-Cyclohexyl-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Cyclohexyl-5-methylphenol*

Cat. No.: *B074836*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of **2-Cyclohexyl-5-methylphenol**. Due to the absence of publicly available experimental spectral data at the time of this report, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for the acquisition of such data for a solid phenolic compound are provided to guide researchers in their laboratory work. This guide is intended to serve as a practical resource for the characterization and analysis of **2-Cyclohexyl-5-methylphenol** in research and development settings.

Introduction

2-Cyclohexyl-5-methylphenol is a phenolic compound with a molecular formula of $C_{13}H_{18}O$ and a molecular weight of 190.28 g/mol .^[1] Its structure, featuring a phenol ring substituted with a cyclohexyl and a methyl group, suggests potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new chemical entities. Accurate spectral characterization is fundamental to confirming the identity, purity, and structure of this compound. This guide outlines the expected spectral characteristics and provides standardized methodologies for their determination.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-Cyclohexyl-5-methylphenol**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 6.9 - 7.1	d	1H	Ar-H ortho to -OH
~ 6.6 - 6.8	m	2H	Ar-H meta and para to -OH
~ 4.5 - 5.5	s (broad)	1H	-OH
~ 2.8 - 3.2	m	1H	Ar-CH-(cyclohexyl)
2.29	s	3H	Ar-CH ₃
~ 1.2 - 1.9	m	10H	Cyclohexyl -CH ₂ -

Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	Ar-C-OH
~ 137 - 140	Ar-C-CH ₃
~ 130 - 135	Ar-C-Cyclohexyl
~ 125 - 130	Ar-CH
~ 115 - 120	Ar-CH
~ 110 - 115	Ar-CH
~ 35 - 40	Ar-CH-(cyclohexyl)
~ 30 - 35	Cyclohexyl -CH ₂ -
~ 25 - 30	Cyclohexyl -CH ₂ -
~ 20 - 25	Ar-CH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H stretch
2850 - 3000	Medium-Strong	C-H stretch (aliphatic)
3000 - 3100	Medium	C-H stretch (aromatic)
1500 - 1600	Medium-Strong	C=C stretch (aromatic ring)
~ 1450	Medium	C-H bend (aliphatic)
~ 1200	Strong	C-O stretch (phenol)

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Predicted Assignment
190	$[M]^+$ (Molecular Ion)
175	$[M - CH_3]^+$
107	$[M - C_6H_{11}]^+$ (loss of cyclohexyl radical)
91	$[C_7H_7]^+$ (tropylium ion)
77	$[C_6H_5]^+$ (phenyl cation)

Experimental Protocols

The following are generalized protocols for the spectral analysis of a solid phenolic compound such as **2-Cyclohexyl-5-methylphenol**.

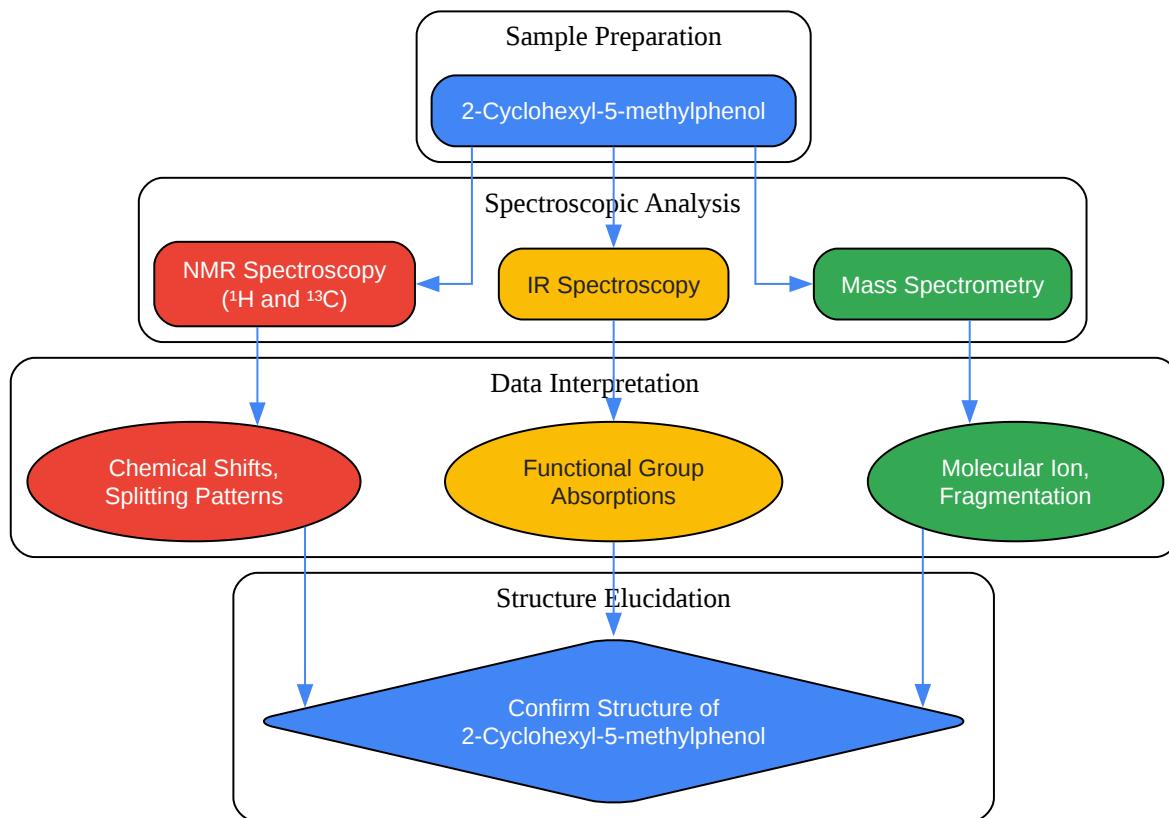
Nuclear Magnetic Resonance (NMR) Spectroscopy

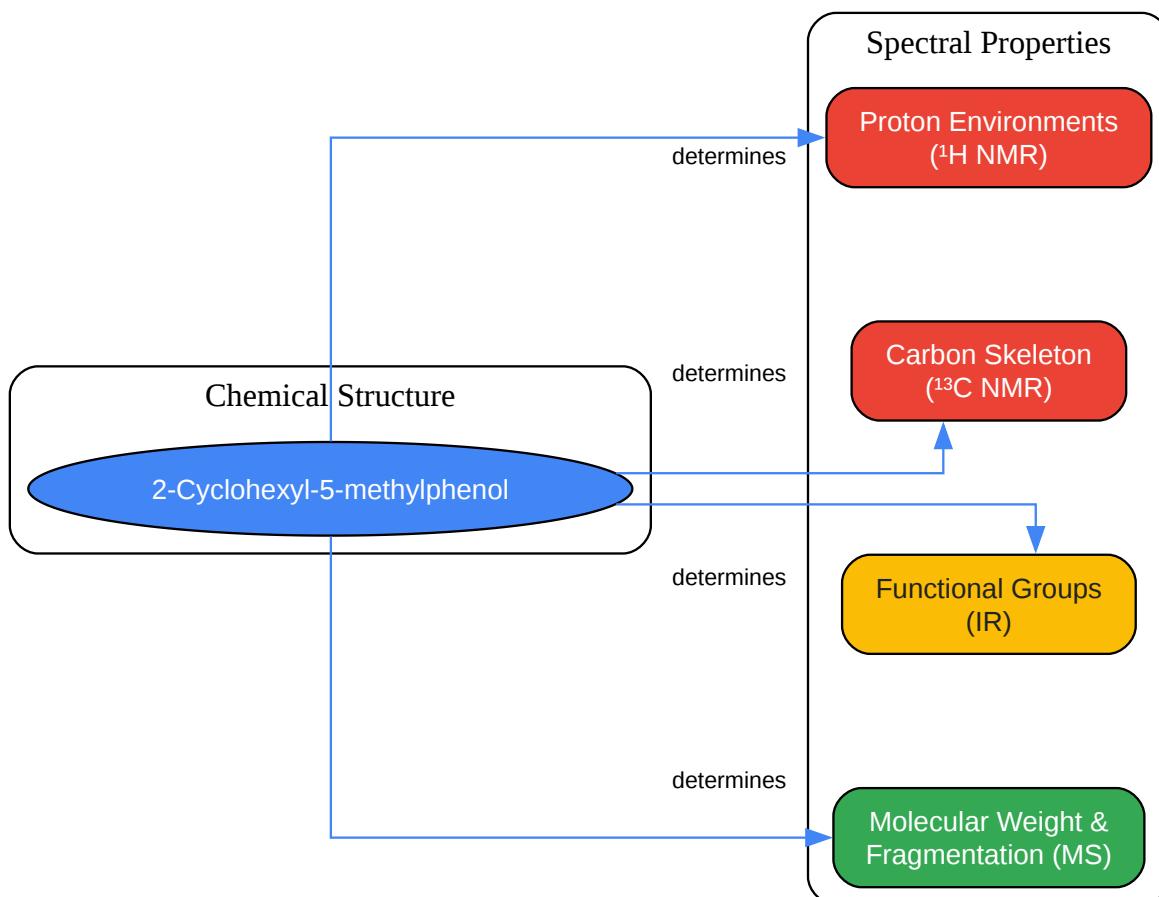
- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Cyclohexyl-5-methylphenol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
 - Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Cyclohexyl-5-methylphenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Parameters (FT-IR):
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.


- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.


Mass Spectrometry (MS)

- Sample Introduction (GC-MS):
 - Prepare a dilute solution of **2-Cyclohexyl-5-methylphenol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject a small volume (e.g., 1 μ L) of the solution into the gas chromatograph (GC) inlet.
- Instrument Parameters (GC-MS with EI):
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) to ensure elution of the compound.
 - Ionization Source: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Detector: Mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis and structure elucidation of **2-Cyclohexyl-5-methylphenol**.

[Click to download full resolution via product page](#)*Workflow for Spectral Analysis and Structure Confirmation.*

[Click to download full resolution via product page](#)

Relationship between Chemical Structure and Spectral Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyclohexyl-5-methylphenol | C₁₃H₁₈O | CID 1538498 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectral Analysis of 2-Cyclohexyl-5-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074836#spectral-analysis-of-2-cyclohexyl-5-methylphenol\]](https://www.benchchem.com/product/b074836#spectral-analysis-of-2-cyclohexyl-5-methylphenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com